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molecular formula C15H14F3NO3 B2650273 Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 330216-62-1

Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No. B2650273
M. Wt: 313.276
InChI Key: YPFXSFAKYUFUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592357B2

Procedure details

The product from Example 5, Step 1 (200 mg, 0.638 mmol, 1.0 equiv) dissolved in 3.0 mL DMF was cooled to 0° C. in an ice bath. NaH (26 mg, 0.638 mmol, 1.0 equiv) and MeI (0.040 mL, 0.638 mmol, 1.0 equiv) were added, and the reaction mixture was warmed to room temperature over 1 hr. After 1 hr, more NaH (13 mg, 0.319 mmol, 0.5 equiv) and MeI (0.020 mL, 0.319 mmol, 0.5 equiv) were added to the reaction mixture and stirred at room temperature for 45 min. The reaction was quenched with water and diluted with EtOAc. The phases were separated, and the organic phase was washed once with satd. NaCl. The organic phase was dried over Na2SO4, filtered, and concentrated en vacuo to provide 209 mg (100%) of the title compound as a clear oil. MS (ES+) m/e 328 [M+H]+
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
26 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.04 mL
Type
reactant
Reaction Step Two
Name
Quantity
13 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.02 mL
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:22])([F:21])[C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:14][C:13](=[O:15])[NH:12][C:11]([CH3:16])=[C:10]2[C:17]([O:19][CH3:20])=[O:18])=[CH:5][CH:4]=1.[H-].[Na+].[CH3:25]I>CN(C=O)C>[CH3:25][N:12]1[C:13](=[O:15])[CH2:14][CH:9]([C:6]2[CH:5]=[CH:4][C:3]([C:2]([F:21])([F:1])[F:22])=[CH:8][CH:7]=2)[C:10]([C:17]([O:19][CH3:20])=[O:18])=[C:11]1[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1C(=C(NC(C1)=O)C)C(=O)OC)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
26 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.04 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
13 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.02 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to room temperature over 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
ADDITION
Type
ADDITION
Details
diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed once with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated en vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C(=C(C(CC1=O)C1=CC=C(C=C1)C(F)(F)F)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 209 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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